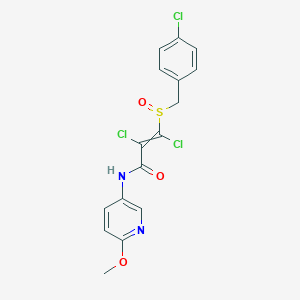
(Z)-2,3-dichloro-3-(4-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2,3-dicloro-3-(4-clorobencil sulfinil)-N-(6-metoxipirimidin-3-il)acrilamida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos como la química, la biología y la medicina. Este compuesto se caracteriza por su estructura única, que incluye grupos dicloro, clorobencil sulfinil y metoxipirimidinil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (Z)-2,3-dicloro-3-(4-clorobencil sulfinil)-N-(6-metoxipirimidin-3-il)acrilamida típicamente involucra múltiples pasos, incluyendo la formación de compuestos intermedios. Un método común involucra el uso de reacciones de acoplamiento cruzado Suzuki-Miyaura, que son conocidas por su eficiencia y amigabilidad con el medio ambiente . Este método utiliza un surfactante derivado de la vitamina E, TPGS-750-M, en agua para facilitar la reacción.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura disponible. es probable que la síntesis a gran escala siga rutas similares a la síntesis a escala de laboratorio, con optimizaciones para el rendimiento y la rentabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
(Z)-2,3-dicloro-3-(4-clorobencil sulfinil)-N-(6-metoxipirimidin-3-il)acrilamida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, especialmente en las posiciones cloradas, utilizando reactivos como el metóxido de sodio o el terc-butóxido de potasio.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Metóxido de sodio, terc-butóxido de potasio.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfófonos, mientras que la reducción puede conducir a la formación de alcoholes o aminas.
Aplicaciones en investigación científica
Química
En química, (Z)-2,3-dicloro-3-(4-clorobencil sulfinil)-N-(6-metoxipirimidin-3-il)acrilamida se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la creación de diversas bibliotecas químicas para el descubrimiento y desarrollo de fármacos.
Biología
En la investigación biológica, este compuesto se puede utilizar para estudiar las interacciones e inhibición de las enzimas. Su estructura lo convierte en un posible candidato para probar la actividad de diversas enzimas involucradas en las vías metabólicas.
Medicina
En medicina, (Z)-2,3-dicloro-3-(4-clorobencil sulfinil)-N-(6-metoxipirimidin-3-il)acrilamida puede tener potencial como agente terapéutico. Su capacidad para interactuar con objetivos moleculares específicos podría hacerla útil en el tratamiento de enfermedades como el cáncer o las enfermedades infecciosas.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como una mejor estabilidad térmica o una mayor resistencia mecánica.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-2,3-dichloro-3-(4-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure makes it a potential candidate for probing the activity of various enzymes involved in metabolic pathways.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mecanismo De Acción
El mecanismo de acción de (Z)-2,3-dicloro-3-(4-clorobencil sulfinil)-N-(6-metoxipirimidin-3-il)acrilamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura única del compuesto le permite unirse a estos objetivos, modulando su actividad y provocando diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y el objetivo.
Comparación Con Compuestos Similares
Compuestos similares
Unicidad
(Z)-2,3-dicloro-3-(4-clorobencil sulfinil)-N-(6-metoxipirimidin-3-il)acrilamida destaca por su combinación de grupos dicloro, clorobencil sulfinil y metoxipirimidinil. Esta estructura única le proporciona propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C16H13Cl3N2O3S |
|---|---|
Peso molecular |
419.7 g/mol |
Nombre IUPAC |
2,3-dichloro-3-[(4-chlorophenyl)methylsulfinyl]-N-(6-methoxypyridin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C16H13Cl3N2O3S/c1-24-13-7-6-12(8-20-13)21-16(22)14(18)15(19)25(23)9-10-2-4-11(17)5-3-10/h2-8H,9H2,1H3,(H,21,22) |
Clave InChI |
YHPGXJXWMDNSDU-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)NC(=O)C(=C(S(=O)CC2=CC=C(C=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,9S,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol](/img/structure/B12432127.png)
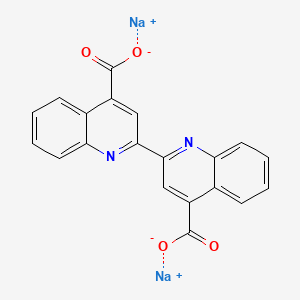
![tert-Butyl (3R)-4-[6-[(5-chloro-2-methoxy-3-pyridyl)amino]-3-pyridyl]-3-methyl-piperazine-1-carboxylate](/img/new.no-structure.jpg)
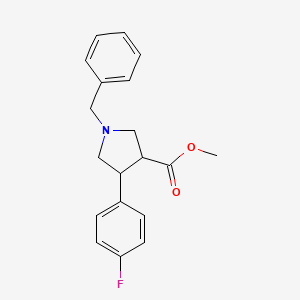
![3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxo-2-propanaminium 2,2,2-trifluoroacetate](/img/structure/B12432148.png)
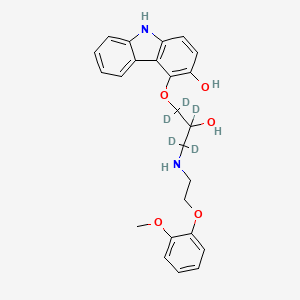
![2-({4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}formamido)-3-methylpentanoic acid](/img/structure/B12432155.png)
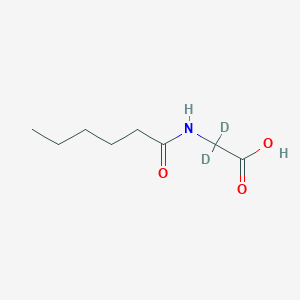
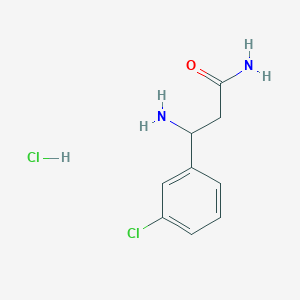

![(1S,4aR,5S,8aR)-5-[2-(2,5-Dihydro-2-oxo-3-furanyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylic acid; Pinosolide acid](/img/structure/B12432172.png)
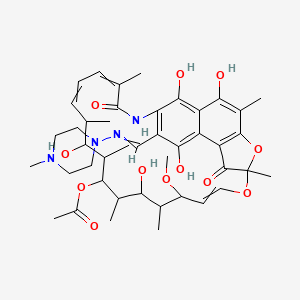
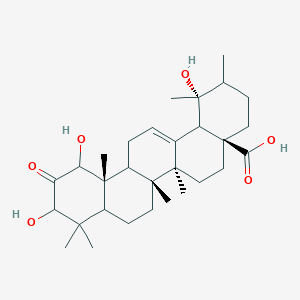
![(3beta)-1,2,6,7-Tetradehydro-3,15,16-trimethoxyerythrinan-8-one; 6H-Indolo[7a,1-a]isoquinoline, erythrinan-8-one deriv.; (+)-Erysotramidine](/img/structure/B12432188.png)
